Benzo[d]isothiazole-4-carboxylic acid
Overview
Description
Benzo[d]isothiazole-4-carboxylic acid is a chemical compound with the molecular formula C8H5NO2S . It is a derivative of benzisothiazole, a class of sulfur-containing heterocycles .
Synthesis Analysis
The synthesis of benzothiazole compounds, including Benzo[d]isothiazole-4-carboxylic acid, has been achieved through various synthetic pathways. These include condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . For instance, Racane et al. reported the efficient synthesis of nitro-amidino benzothiazoles by a condensation reaction of nitro-substituted 2-aminobenzothiole with commercially available 4-nitrobenzoylchloride under reflux conditions in acetic acid (AcOH) for 4 hours .
Molecular Structure Analysis
The molecular structure of Benzo[d]isothiazole-4-carboxylic acid involves a benzene ring fused to an isothiazole ring .
Chemical Reactions Analysis
The chemistry of isothiazoles, including Benzo[d]isothiazole-4-carboxylic acid, has been extensively investigated. For instance, it was determined that direct lithiation of isothiazole with n-butyllithium occurs at C-5 . The position of lithiation was established by quenching the lithiated intermediate with methyl iodide to provide 5-methylisothiazole .
Physical And Chemical Properties Analysis
Benzo[d]isothiazole-4-carboxylic acid has a molecular weight of 179.2 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the retrieved papers.
Scientific Research Applications
Synthesis and Reactivity of Isothiazoles
Isothiazoles, including Benzo[d]isothiazole-4-carboxylic acid, represent an important class of five-membered sulfur heterocycles that are widely utilized in medicinal chemistry and organic synthesis . They have unique properties due to the presence of two electronegative heteroatoms in a 1,2-relationship . New condensation methods have emerged that address the challenges posed by unstable thiohydroxylamine .
Green Chemistry
Benzo[d]isothiazole-4-carboxylic acid can be synthesized using green chemistry methods. This involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
Biochemistry and Medicinal Chemistry
Benzothiazoles, including Benzo[d]isothiazole-4-carboxylic acid, have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .
Anti-Cancer Activity
Benzothiazoles have shown significant anti-cancer activity, making them of considerable interest in the field of medicinal chemistry .
Anti-Bacterial Activity
Benzothiazoles have also demonstrated anti-bacterial activity, further expanding their potential applications in medicinal chemistry .
Anti-Diabetic Activity
Research has indicated that benzothiazoles may have potential anti-diabetic properties .
Neuroprotective Activity
Benzothiazoles have shown neuroprotective activity, suggesting potential applications in the treatment of neurological disorders .
Enzyme Inhibition
Benzothiazoles have been found to inhibit several enzymes, indicating potential applications in various biochemical processes .
Mechanism of Action
Target of Action
Isothiazoles and their benzo-analogs have been extensively investigated due to their varied biological activities .
Mode of Action
It is known that molecules possessing isothiazole components have been shown to have antiviral, antibacterial, anticancer, and antifungal activities .
Biochemical Pathways
Compounds incorporating the isothiazole ring system have been demonstrated to be drug candidates for the treatment of a number of diverse conditions such as depression, schizophrenia, alzheimer’s, insomnia, pain, type 2 diabetes, diabetic retinopathy, rheumatoid arthritis, and psoriasis .
Result of Action
The varied biological activities attributed to compounds incorporating the isothiazole ring system suggest that they can have significant effects at the molecular and cellular levels .
Future Directions
properties
IUPAC Name |
1,2-benzothiazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)5-2-1-3-7-6(5)4-9-12-7/h1-4H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWJXMIWKAYUKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NSC2=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]isothiazole-4-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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